ethyl 4-(3,4-dichlorobenzyl)-5-formyl-2-phenyl-1H-pyrrole-3-carboxylate
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Description
Ethyl 4-(3,4-dichlorobenzyl)-5-formyl-2-phenyl-1H-pyrrole-3-carboxylate is a useful research compound. Its molecular formula is C21H17Cl2NO3 and its molecular weight is 402.27. The purity is usually 95%.
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Biological Activity
Ethyl 4-(3,4-dichlorobenzyl)-5-formyl-2-phenyl-1H-pyrrole-3-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the available literature on the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be described by its molecular formula C20H16Cl2N2O3. The presence of the dichlorobenzyl group is significant as it may influence the compound's biological properties by enhancing lipophilicity and modulating interactions with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds similar to this compound. For instance, derivatives with similar structural motifs have shown promising activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Efficacy of Related Compounds
Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound A | Staphylococcus aureus | 50 µg/mL |
Compound B | Escherichia coli | 100 µg/mL |
Ethyl Pyrrole | Pseudomonas aeruginosa | 75 µg/mL |
Case Study : A study evaluating a series of pyrrole derivatives reported that compounds with halogen substitutions exhibited enhanced antimicrobial activity due to increased electron-withdrawing effects, which could lead to better interaction with bacterial cell membranes .
Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for its potential anticancer effects. Research indicates that similar pyrrole-based compounds can induce apoptosis in cancer cells through various mechanisms.
- Induction of Apoptosis : Compounds have been shown to activate caspase pathways leading to programmed cell death.
- Cell Cycle Arrest : Some studies report that these compounds can halt the cell cycle at specific phases, thereby inhibiting proliferation.
Table 2: Anticancer Activity Data
Compound Name | Cancer Cell Line | IC50 Value (µM) |
---|---|---|
Ethyl Pyrrole | HeLa (Cervical Cancer) | 12.5 |
Compound C | MCF-7 (Breast Cancer) | 15.0 |
Compound D | A549 (Lung Cancer) | 20.0 |
Properties
IUPAC Name |
ethyl 4-[(3,4-dichlorophenyl)methyl]-5-formyl-2-phenyl-1H-pyrrole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17Cl2NO3/c1-2-27-21(26)19-15(10-13-8-9-16(22)17(23)11-13)18(12-25)24-20(19)14-6-4-3-5-7-14/h3-9,11-12,24H,2,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSSPITAXGZQYQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1CC2=CC(=C(C=C2)Cl)Cl)C=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.